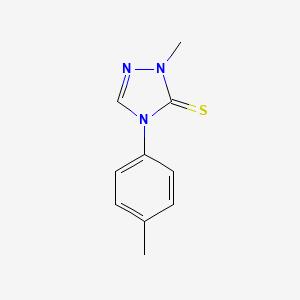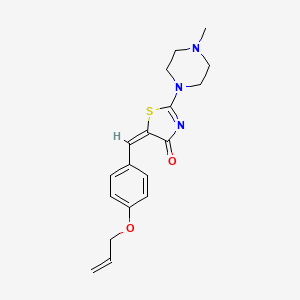
N-(naphthalen-1-yl)-2H-chromene-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(naphthalen-1-yl)-2H-chromene-3-carboxamide” is a chemical compound that likely contains a naphthalene group (a polycyclic aromatic hydrocarbon made up of two fused benzene rings), a chromene group (a heterocyclic compound consisting of a benzene ring fused to a pyran ring), and a carboxamide group (derived from carboxylic acids and contain a carbon, two oxygens, and a nitrogen) .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the naphthalene, chromene, and carboxamide functional groups. These groups could potentially confer interesting chemical properties to the compound, such as aromaticity, potential for hydrogen bonding, and reactivity .Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the specific reactivity of the naphthalene, chromene, and carboxamide groups. For example, the naphthalene group could undergo electrophilic aromatic substitution, while the carboxamide group could participate in amide bond formation or hydrolysis .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its molecular structure. For example, the presence of aromatic rings could increase its stability and potentially its hydrophobicity, while the carboxamide group could confer some degree of polarity .Wissenschaftliche Forschungsanwendungen
Fungicidal Applications
The compound has been studied for its fungicidal properties . It has been found to inhibit the growth of Rhizoctonia solani , a plant pathogenic fungus . The study used various techniques such as scanning electron microscopy, transmission electron microscopy, and transcriptome sequencing technology to understand the molecular mechanism of this inhibition .
Potential Ligand for Nicotinic Acid Receptors
“N-(naphthalen-1-yl)-2H-chromene-3-carboxamide” bears structural similarity to nicotinic acid, a known ligand for nicotinic acid receptors (nAChRs) found in the nervous system. nAChRs are involved in various neurological functions, and their modulation is implicated in several diseases.
Antimicrobial Activities
Naphthalene derivatives, including “N-(naphthalen-1-yl)-2H-chromene-3-carboxamide”, have shown a wide range of biological activities, such as antimicrobial properties . They can play a vital role in the control of microbial infection .
Antioxidant Activities
Naphthalene derivatives have also been found to exhibit antioxidant activities . This makes them potentially useful in combating oxidative stress-related diseases .
Cytotoxic Activities
These compounds have demonstrated cytotoxic activities, which means they could potentially be used in cancer treatment . Their ability to kill or inhibit the growth of certain cells makes them a subject of interest in oncology .
Anti-inflammatory Activities
“N-(naphthalen-1-yl)-2H-chromene-3-carboxamide” and other naphthalene derivatives have shown anti-inflammatory activities . This suggests potential applications in the treatment of inflammatory diseases .
Eigenschaften
IUPAC Name |
N-naphthalen-1-yl-2H-chromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15NO2/c22-20(16-12-15-7-2-4-11-19(15)23-13-16)21-18-10-5-8-14-6-1-3-9-17(14)18/h1-12H,13H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCXKUQVXAGNHSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=CC2=CC=CC=C2O1)C(=O)NC3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(naphthalen-1-yl)-2H-chromene-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[3-(3-Chloro-4-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2563251.png)
![2-[(4-Fluorophenyl)carbonyl]piperidine HCl](/img/structure/B2563252.png)
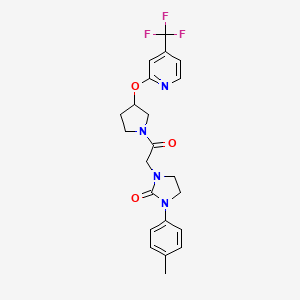


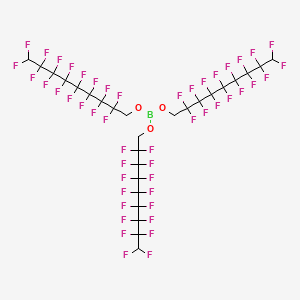
![4-chlorobenzyl {5-[(2-chloro-6-fluorobenzyl)sulfanyl]-4-ethyl-4H-1,2,4-triazol-3-yl}methyl sulfide](/img/structure/B2563260.png)
![4-(6-chloro-1-{[4-(trifluoromethyl)benzyl]oxy}-1H-1,3-benzimidazol-2-yl)phenyl methyl ether](/img/structure/B2563261.png)
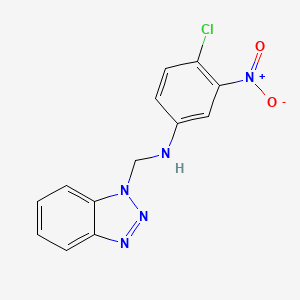
![Methyl 2-[4-(2,5-dioxopyrrolidin-1-yl)benzoyl]imino-3-(2-methoxyethyl)-1,3-benzothiazole-6-carboxylate](/img/structure/B2563265.png)
